7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Medicinal Chemistry Chemical Biology Synthetic Chemistry

This 7-bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a strategic building block for medicinal chemistry programs. Its C7-bromo substituent enables late-stage functionalization via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, while the pre-installed 2,6-difluorophenyl group bypasses complex early-stage synthesis. Validated inactivity against GPR35 eliminates confounding off-target effects in inflammation and pain research. With an XLogP3 of 3.3 and TPSA of 34.2 Ų, it is optimized for CNS drug discovery. Procure as a single, versatile intermediate to rapidly generate diverse pyrido[3,2-b][1,4]oxazine libraries rather than synthesizing each analog individually.

Molecular Formula C13H9BrF2N2O
Molecular Weight 327.12 g/mol
Cat. No. B11799268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
Molecular FormulaC13H9BrF2N2O
Molecular Weight327.12 g/mol
Structural Identifiers
SMILESC1C(NC2=C(O1)C=C(C=N2)Br)C3=C(C=CC=C3F)F
InChIInChI=1S/C13H9BrF2N2O/c14-7-4-11-13(17-5-7)18-10(6-19-11)12-8(15)2-1-3-9(12)16/h1-5,10H,6H2,(H,17,18)
InChIKeyXTMXPKKQRYRJCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine: Chemical Identity and Procurement Baseline


7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine (CAS: 1429403-23-5) is a synthetic, heterocyclic small molecule [1]. It features a pyrido[3,2-b][1,4]oxazine core, which is a bioisostere of the 1,4-benzoxazine pharmacophore found in numerous bioactive compounds, but remains relatively unexplored in scientific literature [2]. Its defining structural features are a bromine atom at the 7-position and a 2,6-difluorophenyl substituent at the 3-position, yielding a molecular weight of 327.12 g/mol and a high purity of ≥95% (typically ≥98%) . This specific substitution pattern differentiates it from other commercially available analogs and makes it a specialized intermediate for constructing more complex molecular architectures, rather than a final biologically active entity itself.

Why 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine Cannot Be Generically Substituted in Research and Development


Generic substitution within the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine class is not feasible without altering the compound's core chemical reactivity and utility. The specific combination of the C7-bromo and C3-(2,6-difluorophenyl) substituents creates a unique chemical profile [1]. For instance, replacing the 2,6-difluorophenyl group with an unsubstituted phenyl ring changes the electronic properties and steric bulk, affecting subsequent reaction selectivity. The 7-bromo substituent is critical, providing a highly versatile synthetic handle for late-stage functionalization via cross-coupling reactions, a functionality absent in the non-brominated or 3-substituted-only analogs [2]. This unique dual functionality dictates its role as a key intermediate in specific patent-protected synthetic pathways, making it non-interchangeable with simpler or differently substituted in-class compounds for targeted synthetic sequences [3].

Quantitative Differentiation Evidence for 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine vs. Analogs


Structural Differentiation: Unique Dual Substitution Pattern vs. Mono-Substituted Analogs

This compound is a rare example within the pyrido[3,2-b][1,4]oxazine class bearing both a versatile C7-bromo cross-coupling handle and a sterically and electronically distinct C3-(2,6-difluorophenyl) group. This contrasts sharply with the majority of in-class compounds. A direct comparator, 7-bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, lacks the two ortho-fluorine atoms . The non-fluorinated analog, 3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, lacks the bromo handle entirely [1]. The most common analog, 7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, is unsubstituted at the 3-position .

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Synthetic Utility: Documented Intermediate in a Patent-Protected CRAC Modulator Pathway

The compound has a documented, explicit role as a synthetic precursor to 3-(2,6-difluoro-phenyl)-7-(2-ethyl-5-trifluoromethyl-2H-pyrazol-3-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, a specific substituted azabenzoxazine claimed in patent literature as a CRAC channel modulator [1]. This is a precise, patented application not achievable with common analogs lacking the bromo functional group. The non-brominated analog, 3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, cannot participate in the required cross-coupling step to install the pyrazole moiety.

Immunology Inflammation Drug Discovery

Physicochemical Property Profile: Distinct LogP and PSA vs. 3-Ethyl and 3-Phenyl Analogs

The compound's computed physicochemical properties place it in a distinct drug-like chemical space. Its predicted LogP (XLogP3 = 3.3) is higher than that of the 3-ethyl analog (predicted XLogP ~1.7) and similar to the 3-phenyl analog (~3.2), but its Topological Polar Surface Area (TPSA, 34.2 Ų) is identical across these 7-bromo analogs, indicating the 2,6-difluorophenyl group primarily modulates lipophilicity without altering the core's hydrogen bonding capacity [1]. This specific LogP/TPSA balance is crucial for central nervous system (CNS) multiparameter optimization (MPO) scores, making it a more attractive fragment for CNS drug discovery programs compared to the more polar or less sterically demanding analogs.

ADME Prediction Drug-likeness Chemical Property Optimization

Biological Activity Landscape: Target-Specific Inactivity as a Selectivity Feature

A critical but often overlooked factor in biological probe selection is the absence of confounding activity. This compound has been specifically profiled and reported as inactive against the GPR35 receptor (primary assay) [1]. In contrast, many structurally related, commercially available screening compounds may retain significant, often undisclosed, activity at this or related targets, complicating data interpretation. This documented inactivity is a verifiable selection criterion for projects where GPR35 agonism or antagonism represents an unwanted off-target liability.

GPR35 Off-target Screening Chemical Probe Development

Optimal Procurement and Application Scenarios for 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine


Replication and Optimization of Patent-Protected CRAC Modulator Syntheses

Based on evidence that this compound is a documented upstream intermediate in patent-specific synthetic routes to azabenzoxazine CRAC channel modulators, its procurement is the only viable option for CROs and pharmaceutical R&D teams tasked with replicating the exact synthetic sequence, performing scale-up studies, or generating novel analogs for SAR exploration around this chemical series. The use of any analog lacking the C7-bromo group would make the key C-C bond-forming step impossible, resulting in a synthetic dead end [1].

CNS-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The compound's distinct physicochemical profile—specifically an XLogP3 of 3.3 coupled with a TPSA of 34.2 Ų—makes it a strategically chosen fragment for inclusion in CNS-directed screening libraries. Its higher lipophilicity compared to a 3-ethyl analog (XLogP ~1.7) enhances its predicted BBB permeability profile, positioning it as a preferred fragment for projects targeting neurological disorders where other in-class compounds would be deprioritized due to suboptimal predicted CNS MPO scores [2].

Development of Selective Chemical Probes Where GPR35 Off-Target Activity Is Contraindicated

For chemical biology programs developing tool compounds for targets where GPR35 crosstalk is a known confounding factor (e.g., in inflammation, pain, or metabolic disease research), the validated inactivity of this compound against GPR35 provides a clear selection advantage. Procuring this compound as a synthetic starting point offers a 'clean slate' compared to an untested analog, reducing the risk of incorporating a latent GPR35-active pharmacophore that would later require costly deconvolution efforts [3].

Synthesis of Diversified Pyrido-oxazine Compound Libraries via Late-Stage Functionalization

The strategic combination of a C7-bromo handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) with a pre-installed C3-(2,6-difluorophenyl) group makes this compound an ideal central building block for the rapid generation of diverse arrays of pyrido[3,2-b][1,4]oxazine analogs. This is a more efficient procurement strategy than attempting to individually synthesize each member of the library, as the core scaffold with the most complex substituent is pre-formed, and diversity is introduced in the final step [4].

Quote Request

Request a Quote for 7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.